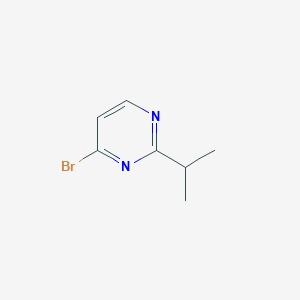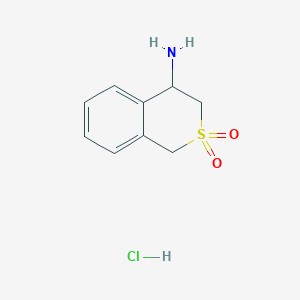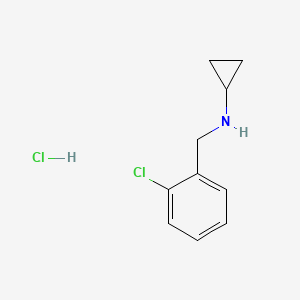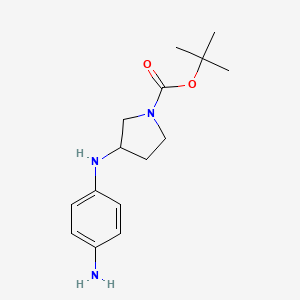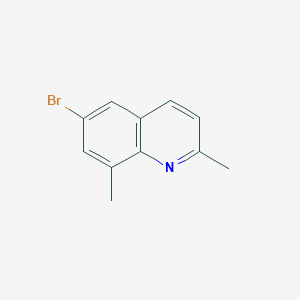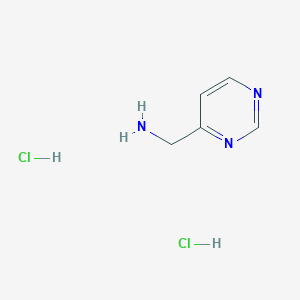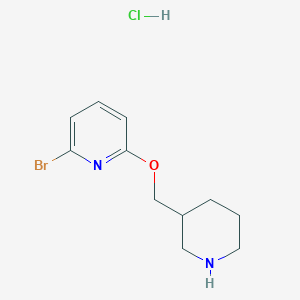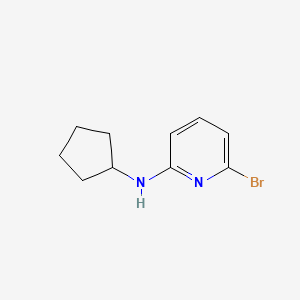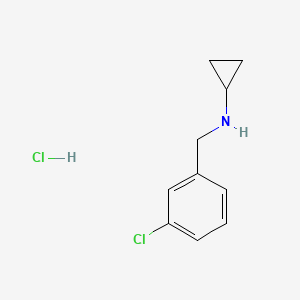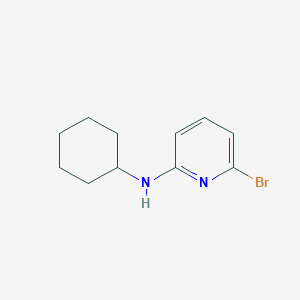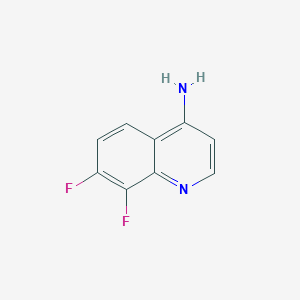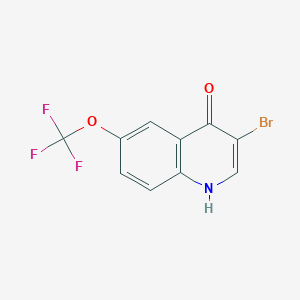![molecular formula C14H10F3NO2 B1371800 6-氧代-1-[3-(三氟甲基)苄基]-1,6-二氢-3-吡啶甲醛 CAS No. 952183-57-2](/img/structure/B1371800.png)
6-氧代-1-[3-(三氟甲基)苄基]-1,6-二氢-3-吡啶甲醛
描述
“6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound with the molecular formula C14H10F3NO2 and a molecular weight of 281.23 . It is intended for research use only and is not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-9(6-11)7-18-8-10(13(20)21)4-5-12(18)19/h1-6,8H,7H2,(H,20,21) . This code provides a specific representation of the molecular structure.
科学研究应用
Fascinating Variability in Chemistry and Properties
A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the multifaceted nature of these compounds. Their diverse forms, including protonated and deprotonated states, contribute to a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This review also identifies potential areas for future research and investigation of currently unknown analogues (Boča, Jameson, & Linert, 2011).
Advancements in 3-Hydroxycoumarin Chemistry
Hydroxycoumarins, particularly 3-hydroxycoumarin, are recognized for their chemical, photochemical, and biological properties. This compound's synthesis primarily involves salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, leading to the formation of various heterocyclic compounds. The biological applications of 3-hydroxycoumarin span genetics, pharmacology, microbiology, and more, showcasing its versatility and importance in different scientific domains (Yoda, 2020).
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones
6H-Benzo[c]chromen-6-ones, crucial in pharmacology, require synthetic methods due to their limited natural availability. Various synthesis protocols, including Suzuki coupling reactions and reactions involving Michael acceptor with dicarbonyl compounds, have been developed. These methods offer efficient and simple procedures to synthesize these pharmacologically important compounds (Mazimba, 2016).
Functional Chemical Groups and CNS Acting Drugs
Research on functional chemical groups that may serve as lead molecules for the synthesis of CNS acting drugs has identified heterocycles as a significant class. These heterocycles, including compounds like pyridine, furan, thiophene, and others, show a range of effects on the CNS, from depression to convulsion. The versatility of these compounds underscores their potential in synthesizing new CNS-active drugs (Saganuwan, 2017).
Optoelectronic Materials and Quinazolines
Quinazolines are recognized in medicinal chemistry for their biological activities and have recently been explored for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review emphasizes the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, indicating their potential in creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
未来方向
属性
IUPAC Name |
6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)12-3-1-2-10(6-12)7-18-8-11(9-19)4-5-13(18)20/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAAKVLOUBEGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



